physicochemical properties of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine
physicochemical properties of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated significant therapeutic potential, including anti-cancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][3] This guide focuses on a specific derivative, 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine, a molecule of interest for its potential to modulate biological targets through hydrogen bonding and improved aqueous solubility conferred by the hydroxyethyl moiety.
A thorough understanding of a compound's physicochemical properties is paramount in drug discovery and development. These properties—such as solubility, lipophilicity, stability, and ionization state (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. While extensive data on the exact title compound is not consolidated in existing literature, this guide provides a comprehensive profile by synthesizing information from the parent imidazo[1,2-a]pyrimidine core, analyzing structurally related analogs, and outlining robust experimental protocols for empirical determination.[4][5] This document is intended for researchers, medicinal chemists, and formulation scientists, offering both foundational knowledge and practical methodologies for the investigation of this promising molecule.
Molecular Structure and Core Properties
The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. The 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine molecule consists of a bicyclic aromatic system, the imidazo[1,2-a]pyrimidine core, substituted at the 2-position with a hydroxyethyl group. This substitution is critical, as the terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological macromolecules and its solubility profile.
Caption: Chemical structure of the title compound.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃O | (Calculated) |
| Molecular Weight | 163.18 g/mol | (Calculated) |
| IUPAC Name | 2-(imidazo[1,2-a]pyrimidin-2-yl)ethan-1-ol | (Nomenclature) |
| Parent CAS Number | 274-95-3 (for Imidazo[1,2-a]pyrimidine) | [6] |
| Appearance | Predicted to be a light yellow to brown solid at room temperature. | [5][7] |
Synthesis and Spectroscopic Characterization
The synthesis of imidazo[1,2-a]pyrimidine derivatives is well-established, most commonly proceeding via the condensation of 2-aminopyrimidine with an α-halocarbonyl compound, a reaction pioneered by Chichibabin.[8][9] For the title compound, a logical synthetic approach involves the reaction of 2-aminopyrimidine with a suitable 3-carbon electrophile bearing a protected hydroxyl group, followed by deprotection.
Caption: Proposed workflow for the synthesis.
Spectroscopic Profile (Predicted)
The structural confirmation of the synthesized molecule relies on a combination of spectroscopic techniques. Based on the analysis of the parent scaffold and related derivatives, the following spectral characteristics are anticipated.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.8-9.0 (dd, 1H, pyrimidine H), ~8.5-8.7 (dd, 1H, pyrimidine H), ~7.8-8.0 (s, 1H, imidazole H), ~7.0-7.2 (m, 1H, pyrimidine H), ~4.8-5.0 (t, 1H, -OH), ~3.8-4.0 (t, 2H, -CH₂-O), ~3.0-3.2 (t, 2H, Ar-CH₂-). The exact shifts for the pyrimidine protons are sensitive to substitution.[3][10] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~150-155 (imidazole C2), ~145-150 (pyrimidine C), ~135-140 (pyrimidine CH), ~110-125 (imidazole and pyrimidine CHs), ~60 (HO-CH₂), ~35 (Ar-CH₂).[3][11] |
| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3400-3200 (broad, O-H stretch), ~3100-3000 (C-H aromatic stretch), ~2950-2850 (C-H aliphatic stretch), ~1640 (C=N stretch), ~1500-1400 (C=C aromatic ring stretches).[11] |
| Mass Spec. (ESI+) | m/z: 164.08 [M+H]⁺, 186.06 [M+Na]⁺. |
Key Physicochemical Parameters and Protocols
Aqueous Solubility
The interplay between the hydrophobic bicyclic core and the hydrophilic hydroxyethyl sidechain dictates the molecule's solubility. The hydroxyl group is expected to enhance aqueous solubility compared to the unsubstituted parent compound, a favorable attribute for drug development.[5]
Experimental Protocol: Shake-Flask Method for Solubility Determination
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Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached. The causality here is that 24 hours is typically sufficient for most drug-like molecules to achieve saturation.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Validation: The protocol is self-validating by ensuring the presence of undissolved solid at the end of the experiment, confirming that the measured concentration represents the true saturation solubility.
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- 7. Imidazo[1,2-a]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 9. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 [dergipark.org.tr]
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